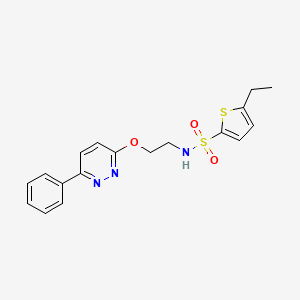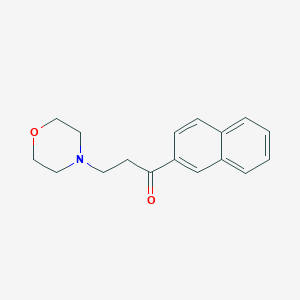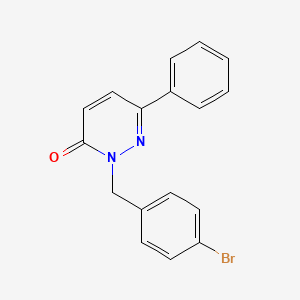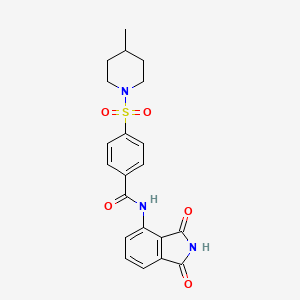![molecular formula C10H13N3O4S B2857638 [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate CAS No. 1233513-44-4](/img/structure/B2857638.png)
[3-(1H-Pyrazol-1-yl)benzyl]amine sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(1H-Pyrazol-1-yl)benzyl]amine sulfate, also known as PBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PBA is a derivative of pyrazole and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate is not fully understood, but it is believed to act through various pathways in the body. In cancer research, this compound has been shown to inhibit the expression of certain genes that are involved in tumor growth and survival. In diabetes research, this compound has been shown to activate a protein called AMPK, which regulates glucose metabolism. In neurodegenerative disease research, this compound has been shown to reduce inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In cancer research, this compound has been shown to induce apoptosis (cell death) in tumor cells and inhibit angiogenesis (the formation of new blood vessels). In diabetes research, this compound has been shown to improve insulin sensitivity and reduce inflammation in adipose tissue. In neurodegenerative disease research, this compound has been shown to reduce oxidative stress and improve mitochondrial function in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[3-(1H-Pyrazol-1-yl)benzyl]amine sulfate has several advantages for lab experiments, including its low toxicity and high solubility in water. However, this compound can be difficult to synthesize and may require multiple steps, which can be time-consuming and costly. Additionally, this compound may have limited bioavailability in vivo, which can affect its efficacy in animal models.
Direcciones Futuras
There are several future directions for research on [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate. In cancer research, this compound could be studied in combination with other chemotherapy drugs to enhance their efficacy. In diabetes research, this compound could be studied in animal models to determine its long-term effects on glucose metabolism and insulin sensitivity. In neurodegenerative disease research, this compound could be studied in human clinical trials to determine its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Overall, further research on this compound could lead to the development of new and effective treatments for various diseases.
Métodos De Síntesis
[3-(1H-Pyrazol-1-yl)benzyl]amine sulfate can be synthesized through a multi-step process that involves the reaction of pyrazole with benzaldehyde followed by reduction and sulfation. The final product is a white crystalline powder that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
[3-(1H-Pyrazol-1-yl)benzyl]amine sulfate has been studied for its potential therapeutic applications in various fields of research, including cancer, diabetes, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of tumor cells and enhance the efficacy of chemotherapy drugs. In diabetes research, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
(3-pyrazol-1-ylphenyl)methanamine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.H2O4S/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13;1-5(2,3)4/h1-7H,8,11H2;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAONFPPDABHCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)CN.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B2857556.png)







![6-Methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B2857568.png)



